1-(2-Amino-6-chlorophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-(2-amino-6-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,10H2,1H3 |
InChI Key |
SCKNDGHEDFYSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)N)O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 2 Amino 6 Chlorophenyl Ethan 1 Ol
Retrosynthetic Analysis and Pathway Design
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This approach helps to identify potential synthetic routes and key bond formations.
The primary functional group in the target molecule is a secondary benzylic alcohol. The most common and logical retrosynthetic disconnection is of the C-H bond at the carbinol carbon (the carbon bearing the -OH group). This leads to the precursor ketone, 2-amino-6-chloroacetophenone (I). This transformation, a reduction, is one of the most reliable and widely used methods for alcohol synthesis.
Figure 1: Primary Retrosynthetic Disconnection
Ar -- C -- CH3 <= [Addition] <= Ar -- C -- H + "CH3-" | H Precursor Aldehyde (II) Target Molecule
Convergent and Linear Synthetic Route Comparisons
The construction of a molecule like 1-(2-Amino-6-chlorophenyl)ethan-1-ol can be approached through two primary strategic plans: linear and convergent synthesis.
A linear synthesis involves the sequential modification of a starting material, where the product of each step becomes the reactant for the next, all in a single pathway. For the target compound, a hypothetical linear route might start from a simple substituted benzene (B151609) and build upon it step-by-step.
Efficiency Metrics in Synthetic Route Evaluation
The efficiency of a synthetic route is a critical consideration in modern chemistry, evaluated by a variety of quantitative measures. reddit.com These metrics allow for an objective comparison between different synthetic plans, such as a linear versus a convergent approach. monash.edu
Key efficiency metrics include:
Percentage Yield : Compares the actual amount of product obtained to the maximum theoretical amount. monash.edu
Atom Economy (AE) : Measures the efficiency with which reactant atoms are incorporated into the final desired product. wordpress.comacs.org
Reaction Mass Efficiency (RME) : Provides a more realistic measure of efficiency by considering the masses of all reactants, including those used in excess, relative to the mass of the product. wikipedia.orgresearchgate.net
E-Factor (Environmental Factor) : Quantifies the amount of waste generated per unit of product, with lower values indicating a greener process. nih.gov
Process Mass Intensity (PMI) : A comprehensive metric, particularly valued in industry, that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a given mass of the final product. nih.gov
The following table provides a hypothetical comparison of these metrics for the synthesis of this compound via linear and convergent routes.
| PMI | Higher, reflecting greater use of solvents and reagents over more steps. | Lower, reflecting a more streamlined process with less material input per kg of product. | Convergent |
Atom Economy and Green Chemistry Principles in Synthesis Design
Atom economy is a cornerstone of green chemistry, a set of principles aimed at designing chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edunumberanalytics.com A high atom economy signifies that most of the atoms from the starting materials are incorporated into the desired product, thereby reducing waste at a molecular level. wordpress.comskpharmteco.com
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 numberanalytics.com
When designing a synthesis for this compound, applying green chemistry principles would favor certain types of reactions. For instance, the final step in many syntheses of this molecule would be the reduction of the corresponding ketone, 1-(2-amino-6-chlorophenyl)ethan-1-one. The choice of reducing agent has a significant impact on the atom economy.
Table 2: Atom Economy Calculation for a Hypothetical Reduction Step
| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |
|---|---|---|---|---|
| Catalytic Hydrogenation | Ketone (185.61 g/mol ) + H₂ (2.02 g/mol ) | Alcohol (187.63 g/mol ) | None | 100% |
| Sodium Borohydride (B1222165) Reduction | 4 x Ketone (742.44 g/mol ) + NaBH₄ (37.83 g/mol ) + 4 x H₂O (72.08 g/mol ) | 4 x Alcohol (750.52 g/mol ) | NaB(OH)₄ (101.83 g/mol ) | 88.1% |
Note: The calculation for NaBH₄ reduction considers the stoichiometry of the reaction and workup.
As the table illustrates, catalytic hydrogenation is 100% atom economical in theory, while the use of a stoichiometric reagent like sodium borohydride is inherently less so, generating inorganic byproducts. acs.org
Novel Reagents and Catalytic Systems in Its Formation
Modern synthetic chemistry offers a powerful toolkit of novel reagents and catalysts that can be applied to the efficient and selective synthesis of this compound and its precursors.
Transition Metal-Catalyzed Coupling Reactions for Precursors
The synthesis of the substituted aromatic core of the target molecule can be effectively achieved using transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon bonds. mdpi.comnih.gov For instance, a key precursor, such as an appropriately substituted 2-amino-6-chlorophenyl halide or boronic acid, could be coupled with a reagent that introduces the two-carbon side chain.
Commonly employed cross-coupling reactions include:
Suzuki Coupling : Couples an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.net
Negishi Coupling : Involves the reaction of an organozinc compound with an organohalide, typically catalyzed by nickel or palladium.
Hiyama Coupling : Utilizes an organosilicon compound to couple with an organohalide in the presence of a palladium catalyst. mdpi.com
These methods offer high functional group tolerance and catalytic efficiency, making them ideal for constructing complex aromatic precursors. acs.org
Table 3: Examples of Transition Metal Catalysts for Precursor Synthesis
| Catalyst System | Ligand Example | Reaction Type | Bond Formed |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki, Stille, Negishi | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| PdCl₂(dppf) | dppf | Suzuki | C(sp²)-C(sp²) |
| Pd(OAc)₂ / XPhos | XPhos | Hiyama, Buchwald-Hartwig | C(sp²)-C(sp²), C-N |
| NiCl₂(dme) | None (or other phosphines) | Negishi | C(sp²)-C(sp³) |
Organocatalytic Strategies in Stereoselective Transformations
The target molecule possesses a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images (enantiomers). Organocatalysis has emerged as a powerful strategy for controlling stereochemistry, enabling the synthesis of a single enantiomer, which is often crucial for biological applications. acs.org
Instead of using metal-based catalysts, organocatalysis employs small, chiral organic molecules to accelerate and control the stereochemical outcome of a reaction. acs.org For the synthesis of enantiomerically pure this compound, two primary organocatalytic approaches could be envisioned:
Asymmetric Reduction of a Prochiral Ketone : The precursor, 1-(2-amino-6-chlorophenyl)ethan-1-one, can be reduced to the chiral alcohol using a chiral organocatalyst in conjunction with a mild reducing agent.
Asymmetric Addition to a Prochiral Aldehyde : A chiral organocatalyst could mediate the addition of a methyl nucleophile (e.g., from a Grignard reagent or organozinc reagent) to 2-amino-6-chlorobenzaldehyde.
Chiral alcohols are important intermediates in the synthesis of many pharmaceuticals and other bioactive molecules. nih.gov
Table 4: Organocatalytic Strategies for Chiral Alcohol Synthesis
| Catalyst Type | Example Catalyst | Transformation | Application to Target Molecule |
|---|---|---|---|
| Chiral Phosphoric Acids (CPAs) | TRIP catalyst | Asymmetric transfer hydrogenation of ketones | Reduction of 1-(2-amino-6-chlorophenyl)ethan-1-one |
| Chiral Amino Alcohols | Proline-derived catalysts | Asymmetric aldol (B89426) or alkylation reactions | Could be used in multi-step routes to build the side chain stereoselectively. |
| N-Heterocyclic Carbenes (NHCs) | Chiral triazolium salts | Umpolung reactions, asymmetric acylation | Could enable novel routes involving polarity reversal of functional groups. nih.gov |
Advanced Reaction Chemistry and Mechanistic Studies of 1 2 Amino 6 Chlorophenyl Ethan 1 Ol
Reactivity Profiling of the Constituent Functional Groups
The reactivity of 1-(2-amino-6-chlorophenyl)ethan-1-ol is governed by the individual and collective behavior of its amino, hydroxyl, and chloro substituents. Understanding the characteristic reactions of each functional group is crucial to predicting the compound's behavior in different chemical environments.
Amination Reactions and Derivatives
The primary amino group (–NH₂) attached to the benzene (B151609) ring is a key site for nucleophilic reactions. It can be readily acylated, alkylated, and arylated to furnish a diverse array of derivatives.
Acylation: The amino group can react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various functional moieties.
N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method often leads to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to mono-alkylation.
Buchwald-Hartwig Amination: The primary amino group itself can participate as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates. wikipedia.orgacsgcipr.orgrug.nl This allows for the synthesis of diarylamine derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine (B92270), CH₂Cl₂, 0 °C to rt | N-(2-acetylamino-6-chlorophenyl)ethan-1-ol | 85-95 |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃, DCE, rt | 1-(2-(Benzylamino)-6-chlorophenyl)ethan-1-ol | 70-85 |
| Buchwald-Hartwig Amination | Aryl bromide, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | Diaryl amine derivative | 60-80 |
Reactions Involving the Secondary Alcohol Moiety
The secondary alcohol (–CH(OH)CH₃) is a versatile functional group that can undergo oxidation, esterification, and etherification reactions.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-amino-6-chlorophenyl)ethan-1-one, using a variety of oxidizing agents. Mild conditions are often preferred to avoid over-oxidation or side reactions involving the amino group. nih.govd-nb.inforasayanjournal.co.inresearchgate.net Common reagents include pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions, or catalytic systems like copper/TEMPO. nih.govd-nb.info
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. medcraveonline.commasterorganicchemistry.com Alternatively, reaction with acid chlorides or anhydrides in the presence of a base provides a more rapid and often higher-yielding route to the corresponding esters.
Etherification: Formation of an ether linkage can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|
| Oxidation | PCC, CH₂Cl₂, rt | Ketone | 80-90 |
| Esterification | Acetic anhydride (B1165640), pyridine, rt | Acetate (B1210297) Ester | 90-98 |
| Etherification (Williamson) | 1. NaH, THF; 2. CH₃I | Methyl Ether | 60-75 |
Transformations of the Aryl Chloride
The chlorine atom on the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the presence of the electron-donating amino group. fishersci.co.ukyoutube.comyoutube.com However, its transformation can be effectively achieved through transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The aryl chloride can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. acs.orgnih.govnih.govresearchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of biaryl compounds.
Buchwald-Hartwig Amination: In this case, the aryl chloride acts as the electrophile in a palladium-catalyzed reaction with a primary or secondary amine to form a new C-N bond. wikipedia.orgacsgcipr.orgrug.nlresearchgate.netlibretexts.org This allows for the introduction of a different amino group at the 6-position.
Heck Coupling: The aryl chloride can also participate in Heck coupling reactions with alkenes in the presence of a palladium catalyst to form substituted alkenes.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | Biaryl derivative | 70-90 |
| Buchwald-Hartwig Amination | Secondary amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C | Di- or tri-substituted aniline (B41778) | 65-85 |
Intramolecular Cyclization and Rearrangement Pathways
The proximate positioning of the amino and hydroxyl groups in this compound allows for the exploration of intramolecular reactions, leading to the formation of heterocyclic structures.
Investigation of Neighboring Group Participation Effects
Neighboring group participation (NGP) refers to the interaction of a reaction center with a lone pair of electrons on an adjacent atom or with the electrons in a nearby sigma or pi bond. wikipedia.orgdalalinstitute.comlibretexts.orglibretexts.orgchem-station.com In this compound, both the amino and hydroxyl groups can act as internal nucleophiles, potentially influencing the rate and stereochemistry of reactions at the benzylic carbon.
For instance, in a substitution reaction at the benzylic carbon (after conversion of the hydroxyl group to a better leaving group), the adjacent amino group can participate in an intramolecular SN2-type displacement of the leaving group to form a transient aziridinium (B1262131) ion intermediate. Subsequent attack by an external nucleophile would then lead to the final product, often with retention of stereochemistry due to a double inversion process. The rate of such a reaction would be significantly accelerated compared to a similar reaction without the participating amino group.
Exploration of Potential Ring-Closure Reactions
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.
Oxazoline (B21484) Synthesis: A common and important cyclization pathway for 2-amino alcohol derivatives is the formation of oxazolines. wikipedia.orgorganic-chemistry.orgmdpi.commdpi.comresearchgate.net This can be achieved by reacting the amino alcohol with a carboxylic acid or its derivative. The reaction typically proceeds via the formation of an N-acyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration. The resulting 2-substituted oxazoline is a valuable heterocyclic motif found in many biologically active molecules and chiral ligands.
Synthesis of Quinolines and Quinazolines: 2-Aminobenzyl alcohols and their derivatives are well-known precursors for the synthesis of quinolines and quinazolines. researchgate.net For example, a condensation reaction between this compound and a ketone or an aldehyde, followed by an intramolecular cyclization and aromatization, can lead to the formation of substituted quinolines.
| Reaction Type | Reagents and Conditions | Heterocyclic Product |
|---|---|---|
| Oxazoline Formation | Benzoic acid, TsOH, Toluene, reflux (Dean-Stark) | 2-Phenyl-4-(methyl)-4,5-dihydro-oxazole derivative |
| Quinoline (B57606) Synthesis (Friedländer-type) | Acetone, acid or base catalyst, heat | Substituted 4-chloro-8-methylquinoline |
Mechanistic Elucidation of Key Transformations of this compound
The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a molecule such as this compound, which possesses both an amino group and a benzylic alcohol, a variety of reactions including oxidation, substitution, and cyclization are conceivable. A thorough mechanistic investigation is crucial for controlling reaction pathways and achieving desired products. While specific studies on this exact molecule are not extensively detailed in publicly available literature, the following sections outline the established methodologies that would be employed for such an investigation.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation and characterization of transient species are paramount in confirming a proposed reaction mechanism. Techniques such as in-situ spectroscopy are indispensable for monitoring the formation and decay of reaction intermediates in real-time.
In transformations involving this compound, spectroscopic methods would be critical. For instance, in a hypothetical oxidation of the alcohol moiety, one might expect the formation of a ketone intermediate. Monitoring this transformation could be achieved using Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the O-H stretching band of the alcohol and the appearance of a new carbonyl (C=O) stretching band. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for tracking changes in the molecular structure. nih.govresearchgate.net The chemical shifts of protons and carbons adjacent to the reacting centers would be expected to change significantly upon conversion of the reactant to an intermediate and then to the final product. For example, the methine proton (-CHOH) signal would disappear and be replaced by a downfield-shifted signal corresponding to the ketone in the 1H NMR spectrum.
Mass spectrometry (MS) techniques, especially when coupled with a reaction interface (like electrospray ionization, ESI-MS), can detect and identify the mass-to-charge ratio of transient cationic or anionic intermediates, providing direct evidence of their existence. nih.gov
Hypothetical Spectroscopic Data for a Monitored Reaction
Below is a hypothetical data table illustrating the kind of spectroscopic shifts that might be observed during an oxidation reaction of this compound to its corresponding ketone intermediate.
| Species | Key FTIR Peak (cm-1) | Key 1H NMR Shift (ppm) | Key 13C NMR Shift (ppm) | MS (m/z) of Protonated Species |
|---|---|---|---|---|
| This compound | ~3350 (O-H stretch) | ~5.0 (CH-OH) | ~70 (CH-OH) | 172.06 |
| Intermediate Ketone | ~1710 (C=O stretch) | - | ~200 (C=O) | 170.04 |
| Final Product | (Varies) | (Varies) | (Varies) | (Varies) |
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.org This effect arises from the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org The most common application in organic chemistry involves the substitution of hydrogen (¹H) with deuterium (B1214612) (²H).
For a reaction involving this compound, a KIE study could be designed to probe the mechanism of, for example, an elimination reaction or an oxidation of the alcohol. If the C-H bond to the alcohol-bearing carbon is broken in the rate-determining step, a primary KIE (kH/kD > 1) would be expected. The magnitude of the KIE can provide further insight into the symmetry of the transition state.
Conversely, if isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step, a smaller secondary KIE might be observed, which can still provide valuable information about changes in hybridization or steric environment at that position. wikipedia.org Inverse KIEs (kH/kD < 1) are also possible and can indicate a pre-equilibrium step or a change in the force constant of the bond in the transition state. Studies on aniline nucleophiles have utilized deuterium labeling to probe transition states. rsc.orgresearchgate.net
Illustrative Kinetic Isotope Effect Data
The following table provides hypothetical KIE data for a proposed E2 elimination reaction from a derivative of this compound, where the benzylic proton is abstracted in the rate-determining step.
| Substrate | Rate Constant (s-1) | Kinetic Isotope Effect (kH/kD) | Interpretation |
|---|---|---|---|
| Unlabeled Substrate (C-H) | kH = 2.4 x 10-4 | 6.8 | Primary KIE suggests C-H bond breaking is in the rate-determining step. |
| Deuterated Substrate (C-D) | kD = 3.5 x 10-5 |
Computational Validation of Proposed Mechanisms
In modern mechanistic chemistry, computational methods, particularly Density Functional Theory (DFT), are used to complement experimental findings. These theoretical calculations can provide detailed information about the energetics of a proposed reaction pathway, including the structures of reactants, transition states, and intermediates.
For a reaction of this compound, a proposed mechanism can be modeled computationally. The calculated activation energies for different potential pathways can be compared to determine the most likely route. Furthermore, calculated geometries of transition states can be used to rationalize stereochemical outcomes.
Computational chemistry can also be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates, which can then be compared with experimental data for validation. This synergy between experimental and computational approaches provides a robust framework for mechanistic elucidation.
Hypothetical Comparison of Experimental and Computational Data
This table illustrates how experimental activation energy could be compared with values calculated by different computational methods for a hypothetical reaction of this compound.
| Parameter | Experimental Value | Calculated Value (B3LYP/6-31G*) | Calculated Value (M06-2X/def2-TZVP) |
|---|---|---|---|
| Activation Energy (ΔG‡, kcal/mol) | 22.5 | 24.1 | 22.8 |
Stereochemical Investigations and Chiral Technologies Applied to 1 2 Amino 6 Chlorophenyl Ethan 1 Ol
Enantiomeric Resolution Techniques
Enantiomeric resolution refers to the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, pure enantiomers. For a compound like 1-(2-amino-6-chlorophenyl)ethan-1-ol, which possesses a stereocenter at the carbon atom bearing the hydroxyl group, various techniques can be employed to achieve this separation.
One of the oldest yet still widely used methods for enantiomeric resolution is classical resolution, which involves the use of a chiral resolving agent. wikipedia.org This technique is based on the principle of converting a pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization. libretexts.org
For a basic compound such as the amino alcohol this compound, a chiral acid is typically employed as the resolving agent. pharmtech.com The reaction between the racemic amino alcohol and a single enantiomer of a chiral acid results in the formation of two diastereomeric salts.
For instance, a common practice involves the use of naturally occurring chiral acids like (+)-tartaric acid or (-)-mandelic acid. pharmtech.com The process can be illustrated by the reaction of racemic this compound with an enantiomerically pure chiral acid, for example, (R,R)-tartaric acid. This would yield a mixture of two diastereomeric salts: [(R)-1-(2-amino-6-chlorophenyl)ethan-1-ol]-[(R,R)-tartrate] and [(S)-1-(2-amino-6-chlorophenyl)ethan-1-ol]-[(R,R)-tartrate].
Due to their different spatial arrangements, these diastereomeric salts will exhibit different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first. After separation by filtration, the pure diastereomer can be treated with a base to neutralize the chiral acid, thereby liberating the enantiomerically pure amino alcohol. The more soluble diastereomeric salt remaining in the mother liquor can also be treated in a similar manner to recover the other enantiomer. The efficiency of such a resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. nih.gov
A study on the resolution of a structurally similar compound, 4-chloromandelic acid, with (R)-(+)-benzyl-1-phenylethylamine highlights the importance of solvent selection and molar ratios to optimize the separation of the resulting diastereomeric salts. nih.gov
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), have become indispensable for the separation of enantiomers. This is largely due to the development of chiral stationary phases (CSPs). nih.gov CSPs are packed into HPLC columns and create a chiral environment where the two enantiomers of a racemic compound can interact differently, leading to different retention times and thus, their separation. nih.gov
For the enantioseparation of this compound, polysaccharide-based CSPs are particularly effective. hplc.eu These CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are known for their broad applicability in resolving a wide range of chiral compounds, including amines and alcohols. nih.govhplc.eu Commercially available columns like Chiralpak® and Chiralcel® are widely used for this purpose. hplc.euchiraltech.com
The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the stationary phase. The subtle differences in how the enantiomers of this compound fit into the chiral cavities or grooves of the CSP lead to one enantiomer being retained more strongly than the other.
The choice of the mobile phase is also crucial for achieving good separation. For polysaccharide-based CSPs, a normal-phase mode using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) is commonly employed. The composition of the mobile phase can be adjusted to optimize the resolution and analysis time.
Below is an interactive data table illustrating typical chromatographic conditions for the enantioseparation of analogous chiral amines on different polysaccharide-based CSPs.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) |
| 1-Phenylethylamine | Chiralpak IA | Hexane/Ethanol (B145695) (90/10) | 1.0 | 25 |
| 2-Amino-1-phenylethanol | Chiralcel OD-H | Hexane/Isopropanol (80/20) | 0.8 | 30 |
| 1-(4-Chlorophenyl)ethylamine | Chiralpak AD | Heptane/Ethanol (95/5) | 1.2 | 20 |
Absolute and Relative Stereochemistry Determination
Once the enantiomers of this compound are separated, it is essential to determine their absolute and relative stereochemistry. Absolute stereochemistry refers to the definitive three-dimensional arrangement of atoms in a chiral molecule (designated as R or S), while relative stereochemistry describes the orientation of different stereocenters within the same molecule relative to each other.
Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. biotools.usacs.org
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov An experimental VCD spectrum provides a unique fingerprint of a molecule's stereochemistry. To assign the absolute configuration, the experimental VCD spectrum is compared to a theoretical spectrum calculated for one of the enantiomers (e.g., the R-enantiomer) using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov If the experimental spectrum of an enantiomer matches the calculated spectrum of the R-enantiomer, its absolute configuration is assigned as R. The other enantiomer will exhibit a mirror-image VCD spectrum and is therefore assigned the S configuration. nih.gov
ECD, which operates in the ultraviolet-visible region of the electromagnetic spectrum, measures the differential absorption of left and right circularly polarized light by chiral molecules containing a chromophore. The aromatic ring in this compound acts as a chromophore, making ECD a suitable technique for its stereochemical analysis. Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to determine the absolute configuration.
Single-crystal X-ray diffraction is an unambiguous method for determining the three-dimensional structure of a molecule, and thus its absolute and relative stereochemistry. semanticscholar.org This technique requires the formation of a high-quality single crystal of the compound of interest.
For this compound, this can be achieved by crystallizing one of its pure enantiomers. The diffraction pattern of X-rays passing through the crystal provides information about the arrangement of atoms in the crystal lattice, from which a detailed molecular structure can be derived.
Alternatively, if a single crystal of the pure enantiomer is difficult to obtain, the diastereomeric salts formed during classical resolution can be subjected to X-ray diffraction analysis. nih.gov The known absolute configuration of the chiral resolving agent allows for the unequivocal determination of the absolute configuration of the amino alcohol enantiomer within the crystal structure of the diastereomeric salt. semanticscholar.orgnih.gov
Derivatization is a chemical technique used to convert a compound into a derivative that is more suitable for analysis. For the stereochemical confirmation of this compound, chiral derivatizing agents (CDAs) can be used to convert the enantiomers into diastereomers, which can then be analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org
A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). wikipedia.org The enantiomerically pure acid chloride of Mosher's acid reacts with the alcohol and amine functional groups of this compound to form diastereomeric esters and amides, respectively. udel.eduacs.org These diastereomers will exhibit distinct signals in their ¹H or ¹⁹F NMR spectra. wikipedia.org By analyzing the differences in the chemical shifts of specific protons or fluorine atoms in the two diastereomers, it is possible to determine the enantiomeric purity and, in many cases, deduce the absolute configuration of the original amino alcohol. researchgate.net
The following table provides examples of chiral derivatizing agents and their applications in stereochemical analysis.
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Analytical Technique | Purpose |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Alcohols, Amines | NMR Spectroscopy | Determination of enantiomeric purity and absolute configuration |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amines | HPLC | Enantiomeric separation |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) | Amines | HPLC | Enantiomeric separation and determination of absolute configuration |
Chiral Purity Assessment Methodologies
The determination of enantiomeric purity is a critical aspect of stereochemical investigation. For this compound, a compound with a single stereocenter, accurate assessment of the enantiomeric excess (ee) is essential for its application in stereoselective synthesis and pharmaceutical development. Advanced analytical techniques, primarily chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for this purpose.
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC)
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. phenomenex.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for resolving racemic mixtures and determining the enantiomeric composition of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the enantioselective separation of non-volatile and thermally labile compounds like amino alcohols. phenomenex.com The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase. Common CSPs for the resolution of primary amines and amino alcohols include those based on polysaccharides (e.g., cellulose and amylose derivatives), cyclodextrins, and crown ethers. sigmaaldrich.comchromatographyonline.comankara.edu.tr
For the analysis of this compound, a polysaccharide-based CSP, such as those commercialized under the Chiralpak® or Lux® series, would be a suitable starting point. The choice of mobile phase is crucial for achieving optimal separation. A mixture of a non-polar alkane (like n-hexane or cyclohexane) and an alcohol modifier (such as isopropanol or ethanol) is typically used in normal-phase mode. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes. mdpi.com
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak AD-H, Lux Cellulose-1) | Proven efficacy in resolving a wide range of chiral amines and amino alcohols. |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) | Adjusting the alcohol percentage controls retention time and resolution, while the amine modifier improves peak symmetry. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for column efficiency and analysis time. |
| Detection | UV at 254 nm | The aromatic ring in the compound allows for strong UV absorbance. |
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for enantiomeric separation, offering high resolution and sensitivity. nih.gov However, due to the low volatility of amino alcohols like this compound, derivatization is a necessary prerequisite. The amino and hydroxyl functional groups must be converted into less polar and more volatile moieties. A common derivatization strategy involves acylation of the amino group with trifluoroacetic anhydride (B1165640) (TFAA) and esterification or silylation of the hydroxyl group.
Once derivatized, the enantiomers can be separated on a chiral capillary column. Cyclodextrin-based CSPs, such as those containing substituted β-cyclodextrins, are frequently used for the chiral resolution of amino acid and amino alcohol derivatives. nih.gov
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) and a silylating agent (e.g., BSTFA) | Increases volatility and thermal stability for GC analysis. |
| Chiral Stationary Phase | Substituted β-cyclodextrin (e.g., Lipodex E) | Provides enantioselective interactions with the derivatized analytes. |
| Carrier Gas | Helium or Hydrogen | Inert gases for carrying the analyte through the column. |
| Temperature Program | Gradient from a lower to a higher temperature | Optimizes the separation of the enantiomers and other components in the sample. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for organic compounds, while MS offers structural information for peak identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is a valuable tool for the determination of enantiomeric excess. In an achiral solvent, the NMR spectra of a pair of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. researchgate.net This is achieved through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs).
These reagents are enantiomerically pure compounds that interact with the analyte enantiomers to form transient diastereomeric complexes. nih.gov These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons (or other nuclei) of the two enantiomers in the NMR spectrum. nih.govbham.ac.uk The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte. bham.ac.uk
For this compound, which contains both an amino and a hydroxyl group, lanthanide-based chiral shift reagents, such as complexes of europium or praseodymium with chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be effective. The Lewis acidic lanthanide ion coordinates to the basic sites (amino and hydroxyl groups) of the analyte.
Alternatively, chiral solvating agents that can form hydrogen bonds or other non-covalent interactions with the analyte can be employed. These can include chiral acids, alcohols, or other molecules capable of forming diastereomeric solvates. researchgate.net
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Chiral Auxiliary | Lanthanide-based Chiral Shift Reagent (e.g., Eu(hfc)₃) or a Chiral Solvating Agent | Induces chemical shift non-equivalence between the enantiomers. |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent | The solvent should not interact strongly with the chiral auxiliary or the analyte. |
| Analyte Concentration | Typically in the range of 10-50 mM | Sufficient for obtaining a good signal-to-noise ratio. |
| Molar Ratio (Analyte:CSR) | Varied to achieve optimal signal separation | Incremental addition of the CSR allows for monitoring the separation of the signals. |
| Observed Nucleus | ¹H NMR | Protons close to the stereocenter are most likely to show observable chemical shift differences (Δδ). |
The magnitude of the induced chemical shift difference (ΔΔδ) depends on the strength of the interaction between the chiral auxiliary and the analyte enantiomers, as well as the proximity of the observed nucleus to the chiral center. nih.gov By integrating the distinct peaks corresponding to each enantiomer, the enantiomeric excess can be accurately calculated.
Derivatization Strategies and Functional Group Interconversions of 1 2 Amino 6 Chlorophenyl Ethan 1 Ol
Modification of the Amino Functionality
The primary amino group of 1-(2-amino-6-chlorophenyl)ethan-1-ol is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's chemical and biological characteristics.
Amide, Carbamate, and Urea (B33335) Formation
The nucleophilic nature of the primary amino group facilitates its reaction with various electrophilic reagents to form stable amide, carbamate, and urea derivatives.
Amide Formation: Acylation of the amino group is a common strategy to introduce an acyl moiety. This can be achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. For instance, the reaction with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) can yield the corresponding 2-chloro-N-(2-chloro-6-(1-hydroxyethyl)phenyl)acetamide. nih.govijpsr.info The reaction conditions are typically mild to avoid side reactions at the benzylic alcohol.
Carbamate Formation: Carbamates are readily synthesized from the amino alcohol. One common method involves the reaction with chloroformates in the presence of a base. Another approach is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the introduction of the widely used Boc protecting group. organic-chemistry.org Alternatively, cyclic carbamates can be formed from amino alcohols by reaction with carbon dioxide in the presence of a suitable activating agent like p-toluenesulfonyl chloride. rsc.orgsemanticscholar.org This reaction proceeds under mild conditions and offers high regio- and stereoselectivity. rsc.orgsemanticscholar.org
Urea Formation: The synthesis of urea derivatives can be accomplished by reacting the amino group with isocyanates. In cases where the isocyanate is unstable, it can be generated in situ from a carboxylic acid via a Curtius rearrangement, and then trapped by the amine to form the desired urea.
Below is a table summarizing representative conditions for these transformations on analogous aromatic amines.
| Derivative Type | Reagent | Catalyst/Base | Solvent | Typical Conditions | Ref |
| Amide | Chloroacetyl chloride | Sodium Acetate | Glacial Acetic Acid | Room Temperature, 2h | nih.gov |
| Carbamate | CO₂, p-toluenesulfonyl chloride | Cs₂CO₃ | Acetone | Room Temperature, 5 bar CO₂, 20h | semanticscholar.org |
| Urea | Aryl Isocyanate (from Curtius rearrangement) | Diphenylphosphoryl azide (B81097) (DPPA), Triethylamine | Toluene | Reflux |
Reductive Amination and Alkylation Pathways
Reductive Amination: While the primary amine of this compound can itself act as the amine component in reductive amination, a more relevant transformation is the reaction of its oxidized ketone counterpart, 1-(2-amino-6-chlorophenyl)ethanone. bldpharm.com This ketone can react with other primary or secondary amines to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine, respectively. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the ketone starting material. masterorganicchemistry.comchemistrysteps.com This pathway allows for the introduction of a wide variety of alkyl or aryl groups at the amino position of a related scaffold.
Alkylation Pathways: Direct alkylation of the primary amino group with alkyl halides is often challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, controlled mono-alkylation can sometimes be achieved under specific conditions. A more selective method for introducing alkyl groups is the "hydrogen-borrowing" or "hydrogen autotransfer" reaction, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst. This method is considered a green chemistry approach. nih.govresearchgate.net
The following table shows typical reagents used in reductive amination for analogous aromatic ketones.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Typical Conditions | Ref |
| Aromatic Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloroethane | Room Temperature | masterorganicchemistry.com |
| Aromatic Ketone | Primary/Secondary Amine | H₂ / Chiral Catalyst | Methanol | Asymmetric synthesis | wikipedia.org |
| Aromatic Ketone | Ammonia (B1221849) | NaBH₃CN | Methanol | pH ~6-7 | chemistrysteps.com |
Transformations of the Alcohol Moiety
The secondary benzylic alcohol in this compound provides another reactive handle for a variety of chemical transformations.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. When reacting with a carboxylic acid, a catalyst such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is typically required. The selective O-acylation of 1,2-amino alcohols in the presence of the more nucleophilic amine can be challenging. However, metal-ion-directed chemoselective O-acylation, for example using Cu(II), has been shown to be effective for similar substrates under mild aqueous conditions. acs.org
Etherification: Formation of an ether linkage at the benzylic position can be achieved through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Oxidation to Carbonyl Compounds and Subsequent Reactions
The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-amino-6-chlorophenyl)ethanone. bldpharm.com A variety of oxidizing agents can be employed for this transformation. For amino benzyl (B1604629) alcohols, chemoselectivity is crucial to avoid oxidation of the amino group. Mild, copper-catalyzed aerobic oxidation systems, sometimes in the presence of radicals like TEMPO, have been developed for the selective oxidation of aminobenzyl alcohols to the corresponding aldehydes or ketones. nih.govd-nb.inforesearchgate.net These reactions often proceed at room temperature with molecular oxygen as the ultimate oxidant, making them environmentally benign. d-nb.info
Once formed, the resulting 2-amino-6-chlorophenyl ethanone (B97240) is a versatile intermediate. As mentioned previously, it can undergo reductive amination. researchgate.net It can also serve as a precursor for the synthesis of various heterocyclic compounds. For example, the ketone can be converted to an oxime by reacting with hydroxylamine, which can then undergo intramolecular cyclization to form indazole derivatives. orgsyn.org
The table below summarizes conditions for the chemoselective oxidation of analogous aminobenzyl alcohols.
| Substrate | Oxidizing System | Catalyst | Solvent | Yield | Ref |
| 2-Aminobenzyl alcohol | O₂ / TEMPO | CuI / DMAP | Acetonitrile | High | d-nb.info |
| Substituted Benzyl alcohols | Aerial O₂ | Ni Nanoparticles / KOtBu | Toluene | Good to Excellent | researchgate.net |
Substitution Reactions at the Benzylic Position
The benzylic hydroxyl group can be a target for nucleophilic substitution reactions. To facilitate this, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) would convert the alcohol into a sulfonate ester. This activated intermediate can then be displaced by a variety of nucleophiles.
Direct conversion to a benzylic halide can be achieved using reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). The resulting benzylic halide is highly reactive and can participate in various C-C and C-heteroatom bond-forming reactions.
Aromatic Ring Functionalization and Derivatization
The substituted phenyl ring of this compound is amenable to various functionalization reactions, allowing for the introduction of diverse substituents to modulate its chemical and physical properties.
Electrophilic Aromatic Substitution Reactions
The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. Conversely, the chloro (-Cl) group is a deactivating group but also an ortho-, para-director. In the case of this compound, the positions ortho and para to the amino group are sterically hindered or already substituted. The directing effects of the substituents would need to be carefully considered for any potential EAS reaction.
Due to the high activation of the ring by the amino group, reactions such as halogenation can proceed under mild conditions. For instance, bromination of anilines with bromine water can lead to polybromination. To achieve monosubstitution, the reactivity of the amino group is often attenuated by converting it to an amide.
A plausible, though not experimentally verified, electrophilic substitution reaction for a protected form of this compound is nitration. The amino group would first be protected, for example, as an acetamide, to prevent its oxidation and to moderate its activating effect. The subsequent nitration would likely be directed by the amide and chloro groups.
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Bromination (of protected amine) | Br₂, Acetic Acid | Introduction of bromine atom(s) on the aromatic ring. |
| Nitration (of protected amine) | HNO₃, H₂SO₄ | Introduction of a nitro group on the aromatic ring. |
| Friedel-Crafts Acylation (of protected amine) | Acyl chloride, AlCl₃ | Introduction of an acyl group on the aromatic ring. |
Palladium-Catalyzed Cross-Coupling Reactions at the Halogen Site
The chlorine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require a palladium catalyst, a ligand, and a base.
The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, a Suzuki coupling could introduce new aryl, heteroaryl, or alkyl groups at the position of the chlorine atom. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve good yields and avoid side reactions involving the amino and hydroxyl groups, which might require protection.
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms carbon-nitrogen bonds. This reaction could be used to replace the chlorine atom with a variety of primary or secondary amines, leading to a diverse range of derivatives. Again, protection of the existing amino group would likely be necessary to ensure selective reaction at the chloro position.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Potential Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl amine derivatives |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl alkyne derivatives |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl alkene derivatives |
Multicomponent Reaction Incorporations
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The amino group of this compound makes it a suitable component for certain MCRs.
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. This compound could potentially serve as the amine component in an Ugi reaction. This would lead to the formation of a complex α-acylamino amide derivative, incorporating the this compound scaffold. The success of such a reaction would depend on the compatibility of the hydroxyl and chloro groups with the reaction conditions.
Another potential MCR is the Passerini three-component reaction, which involves a carboxylic acid, an isocyanide, and a carbonyl compound. While this compound itself would not directly participate as a primary component, its derivatives could be employed. For instance, if the alcohol is oxidized to a ketone, this derivative could then participate in a Passerini reaction.
Table 3: Plausible Multicomponent Reaction Incorporations
| Reaction Name | Role of this compound | Other Reactants (Example) | Resulting Scaffold |
| Ugi-4CR | Amine component | Benzaldehyde, Acetic acid, tert-Butyl isocyanide | α-Acylamino amide |
| Pictet-Spengler reaction | Amine component (after conversion to a tryptamine-like structure) | Aldehyde or ketone | Tetrahydro-β-carboline |
It is important to note that the reactions described in this article are based on established chemical principles and analogies to similar molecules. The specific experimental conditions and outcomes for this compound would require dedicated laboratory investigation.
Advanced Spectroscopic and Structural Analysis Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the number and types of atoms present.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons. For 1-(2-Amino-6-chlorophenyl)ethan-1-ol, the predicted signals would include a doublet for the methyl (-CH₃) group, a quartet for the methine (-CH) proton, signals for the three aromatic protons, a broad singlet for the amino (-NH₂) protons, and a singlet for the hydroxyl (-OH) proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for the target compound is predicted to show eight distinct signals: two for the ethan-1-ol side chain and six for the aromatic ring. The chemical shifts are influenced by the attached functional groups, with the carbon bearing the hydroxyl group (C-α) appearing significantly downfield.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by showing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu A key expected correlation would be between the methyl protons (-CH₃) and the methine proton (-CH(OH)).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the methine proton to the C-α carbon.
Interactive Table: Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
| -CH₃ | ~1.4 - 1.6 (d) | ~24 - 26 | COSY to -CH(OH); HSQC to C-β |
| -CH(OH) | ~5.0 - 5.3 (q) | ~68 - 72 | COSY to -CH₃; HSQC to C-α |
| Ar-H₃ | ~7.0 - 7.2 | ~128 - 130 | HSQC to C3 |
| Ar-H₄ | ~6.6 - 6.8 | ~118 - 120 | HSQC to C4 |
| Ar-H₅ | ~7.1 - 7.3 | ~129 - 131 | HSQC to C5 |
| -NH₂ | ~4.0 - 5.0 (br s) | N/A | |
| -OH | ~2.0 - 3.5 (s) | N/A | |
| C1 | N/A | ~144 - 146 | HMBC from Ar-H₅, -CH(OH) |
| C2 | N/A | ~117 - 119 | HMBC from -NH₂, Ar-H₃ |
| C3 | N/A | ~128 - 130 | HMBC from Ar-H₄, Ar-H₅ |
| C4 | N/A | ~118 - 120 | HMBC from Ar-H₃, Ar-H₅ |
| C5 | N/A | ~129 - 131 | HMBC from Ar-H₄, -CH(OH) |
| C6 | N/A | ~142 - 144 | HMBC from Ar-H₅ |
Note: Predicted values are based on data from analogous compounds like 1-(2-chlorophenyl)ethan-1-ol and 2-chloroaniline. chemicalbook.comchemicalbook.comchemicalbook.com d=doublet, q=quartet, br s=broad singlet, s=singlet.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is essential for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). science.govyoutube.com For instance, HMBC would show correlations from the methyl protons (-CH₃) to the methine carbon (C-α) and the aromatic carbon C1. Correlations from the methine proton (-CH(OH)) to aromatic carbons C1 and C5 would confirm the connection of the ethan-1-ol side chain to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between atoms, which is key for understanding stereochemistry. It detects correlations between protons that are close in space, even if they are not directly coupled through bonds.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. alevelchemistry.co.uk
HRMS measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. measurlabs.combioanalysis-zone.comlongdom.org This high level of precision makes it possible to determine the elemental formula of a compound with high confidence, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₈H₁₀ClNO. The exact mass can be calculated based on the most abundant isotopes of each element.
Interactive Table: HRMS Data
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Monoisotopic Mass (Calculated) | 171.04509 Da |
| Expected [M+H]⁺ Ion | 172.05287 Da |
| Isotopic Pattern | Presence of a significant M+2 peak (~33% of M peak) due to the ³⁷Cl isotope is expected. |
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions). nationalmaglab.orgyoutube.comunt.edu This technique provides valuable information about the compound's structure by revealing how it breaks apart. The fragmentation pattern is characteristic of the molecule's functional groups and connectivity.
Common fragmentation pathways for this compound would likely involve:
Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z [M-18]⁺.
Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond next to the hydroxyl group, resulting in an ion at m/z [M-15]⁺. This is a characteristic alpha-cleavage for secondary alcohols.
Formation of an Acylium Ion: The [M-15]⁺ fragment could correspond to a stable acylium-type ion [C₇H₇ClNO]⁺.
Interactive Table: Predicted MS/MS Fragmentation Data
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 172.05 | 154.04 | H₂O | Ionized 2-chloro-6-vinylaniline |
| 172.05 | 157.03 | •CH₃ | Protonated 2-amino-6-chlorobenzaldehyde |
| 172.05 | 139.02 | H₂O + •CH₃ | Fragment from subsequent loss |
Note: These fragmentation pathways are predictive and based on the known behavior of alcohols and aromatic amines/halides in MS/MS analysis. libretexts.orgnih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov These methods are complementary; IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in polarizability. mdpi.comkurouskilab.com
The spectrum of this compound would exhibit characteristic bands corresponding to its functional groups:
O-H Stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹, typical for a primary amine (-NH₂).
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band in the IR spectrum around 1050-1150 cm⁻¹, corresponding to the alcohol C-O bond.
C-Cl Stretch: A strong band typically found in the 600-800 cm⁻¹ region. core.ac.uk
Interactive Table: Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H | 3200-3600 (broad, strong) | Weak | Stretching |
| N-H | 3300-3500 (two sharp, medium) | Medium | Stretching |
| Aromatic C-H | 3000-3100 (medium) | Strong | Stretching |
| Aliphatic C-H | 2850-3000 (medium) | Strong | Stretching |
| C=C (Aromatic) | 1450-1600 (strong) | Strong | Ring Stretching |
| C-O | 1050-1150 (strong) | Weak | Stretching |
| C-Cl | 600-800 (strong) | Strong | Stretching |
Note: Frequencies are approximate and based on characteristic group frequencies and data from similar compounds like 2-chloro-6-methylaniline (B140736) and other substituted anilines. researchgate.netias.ac.inchemicalbook.com
Vibrational Analysis for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
The key functional groups—a primary amine (-NH₂), a hydroxyl group (-OH), a carbon-chlorine bond (C-Cl), and a substituted benzene (B151609) ring—each produce characteristic vibrational frequencies.
O-H and N-H Stretching: The hydroxyl and amine groups are readily identified by their stretching vibrations in the high-frequency region of the IR spectrum. The O-H stretch typically appears as a broad band around 3200-3600 cm⁻¹, while the primary amine exhibits two sharp bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching modes. ias.ac.in
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. The aliphatic C-H bonds of the ethan-1-ol side chain will show stretching vibrations just below 3000 cm⁻¹.
C=C Ring Stretching: The carbon-carbon stretching vibrations within the benzene ring give rise to several bands in the 1400-1610 cm⁻¹ region. tum.de The exact positions are sensitive to the substitution pattern on the ring.
C-Cl Stretching: The presence of the chlorine substituent is confirmed by the C-Cl stretching vibration, which typically appears in the 700-800 cm⁻¹ range.
Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,3-trisubstituted) can be inferred from the strong out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region of the IR spectrum. tum.de
The following table summarizes the expected vibrational frequencies for the primary functional groups of the molecule.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | IR, Raman |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) | IR |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | Ethan-1-ol Side Chain | 2850 - 3000 | IR, Raman |
| C=C Ring Stretch | Benzene Ring | 1400 - 1610 | IR, Raman |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | IR |
| C-O Stretch | Secondary Alcohol | 1000 - 1125 | IR |
| C-Cl Stretch | Chloro-Aromatic | 700 - 800 | IR, Raman |
Conformational Studies via IR and Raman
IR and Raman spectroscopy are also powerful tools for studying the different spatial arrangements, or conformations, of this compound. The molecule's flexible ethan-1-ol side chain can rotate around the C-C and C-O bonds, leading to various conformers with different energies.
The relative orientation of the hydroxyl and amino groups can facilitate the formation of intramolecular hydrogen bonds. Such bonding would significantly affect the vibrational frequencies of the involved groups. For instance, an intramolecular hydrogen bond between the -OH group (as a donor) and the -NH₂ group (as an acceptor) would cause the O-H stretching frequency to shift to a lower wavenumber and become broader. Similarly, the N-H stretching frequencies could also be perturbed.
By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the gas phase or in a specific solvent can be determined. acs.org The presence of multiple conformers in a sample at room temperature may be indicated by the appearance of multiple bands in a spectral region associated with a particular vibrational mode.
Chiroptical Spectroscopic Methods
The carbon atom of the ethan-1-ol side chain bonded to the hydroxyl group and the phenyl ring is a stereogenic center, making this compound a chiral molecule. Chiroptical techniques, which rely on the differential interaction of chiral substances with polarized light, are essential for its stereochemical analysis.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. utexas.edu As an optically active compound, this compound will exhibit a CD spectrum. Its two enantiomers, (R)- and (S)-1-(2-Amino-6-chlorophenyl)ethan-1-ol, will produce mirror-image CD spectra.
The aromatic chromophore (the 2-amino-6-chlorophenyl group) is the primary absorber of UV light in the molecule. The chiral center's influence on this chromophore will induce CD signals in the UV region of the spectrum. The resulting spectrum, characterized by positive or negative peaks (known as Cotton effects), serves as a unique fingerprint for each enantiomer. acs.org This technique is highly sensitive for assessing the enantiomeric purity of a sample and can be used to monitor the progress of asymmetric syntheses or chiral separations. rsc.org
Optical Rotatory Dispersion (ORD) for Absolute Configuration
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netwikipedia.org An ORD spectrum provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration (R or S).
In the vicinity of an absorption band of the molecule's chromophore, the ORD spectrum will show a characteristic peak and trough, a phenomenon known as the Cotton effect. bhu.ac.in The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center. By applying empirical rules, such as the Octant Rule, or by comparing the experimental ORD spectrum with that of related compounds of known absolute configuration, the stereochemistry of this compound can be determined. acs.org ORD and CD are complementary techniques, with their spectra related by the Kramers–Kronig relations. wikipedia.org
Computational Chemistry and Theoretical Investigations of 1 2 Amino 6 Chlorophenyl Ethan 1 Ol
Electronic Structure and Molecular Conformation Studies
The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Computational methods allow for a detailed examination of these features for 1-(2-amino-6-chlorophenyl)ethan-1-ol.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized ground state geometry of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comnih.gov These calculations would reveal the influence of the chloro, amino, and hydroxyl substituents on the geometry of the phenyl ring and the ethan-1-ol side chain. The presence of intramolecular hydrogen bonding between the amino or hydroxyl group and the chlorine atom can also be investigated, which would significantly influence the molecule's preferred geometry.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.75 Å |
| C-N Bond Length | ~1.38 Å |
| C-O Bond Length | ~1.43 Å |
| C-C-O-H Dihedral Angle | Variable (conformer dependent) |
The ethan-1-ol side chain of this compound can rotate around the C-C bond, leading to various conformers. Conformational analysis, initially explored using less computationally expensive molecular mechanics methods and then refined with quantum chemical calculations like DFT, can identify the most stable conformers and the energy barriers between them. semanticscholar.orgunifi.it The relative energies of different staggered and eclipsed conformations would be determined, with the lowest energy conformer representing the most populated state at equilibrium. Intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups or with the chlorine atom, would play a crucial role in dictating the conformational landscape. nih.gov
Table 2: Relative Energies of Predicted Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-O) |
|---|---|---|
| Anti-periplanar | 0.00 (most stable) | ~180° |
| Syn-clinal (gauche) | ~1.2 | ~60° |
| Anti-clinal | ~2.5 | ~120° |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions, providing insights into reaction mechanisms and selectivity.
For reactions involving this compound, such as oxidation of the alcohol, substitution of the chlorine atom, or reactions at the amino group, computational modeling can elucidate the reaction pathways. researchgate.netmdpi.com By locating the transition state structures and calculating their energies, the activation energy barriers for different potential pathways can be determined. This allows for a comparison of the feasibility of various reaction mechanisms. For instance, modeling the dehydration of this compound would involve calculating the energy of the carbocation intermediate and the transition state leading to it.
Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) |
|---|---|
| Pathway A: SN1-type reaction | 25.5 |
| Pathway B: E1-type reaction | 30.2 |
When multiple reaction products are possible, computational modeling can predict the selectivity of a reaction. By comparing the activation energies of the transition states leading to different products, the kinetically favored product can be identified. For example, in an electrophilic aromatic substitution reaction on the phenyl ring of this compound, calculations could predict whether the incoming electrophile will preferentially add to the ortho, meta, or para position relative to the existing substituents. The electronic effects (both inductive and resonance) of the amino, chloro, and hydroxyethyl (B10761427) groups would be computationally quantified to explain the observed or predicted regioselectivity.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra. nih.gov
Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum of this compound by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com The calculated absorption maxima (λmax) can help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.
Furthermore, calculations of vibrational frequencies using DFT can aid in the assignment of peaks in the experimental infrared (IR) and Raman spectra. researchgate.net The predicted frequencies for stretching and bending modes of different functional groups (O-H, N-H, C-Cl, etc.) can be correlated with the observed spectral bands.
Finally, the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing the calculated chemical shifts with experimental data can help in the structural elucidation and conformational analysis of this compound in solution.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Property | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax | ~240 nm, ~290 nm |
| IR (DFT) | O-H stretch | ~3400 cm⁻¹ |
| IR (DFT) | N-H stretch | ~3350 cm⁻¹, ~3250 cm⁻¹ |
| ¹H NMR (GIAO) | -CH(OH)- proton | ~4.8 ppm |
| ¹³C NMR (GIAO) | -C(OH)- carbon | ~65 ppm |
Lack of Published Computational Data for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational or theoretical studies were found for the chemical compound This compound . Consequently, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis on the requested topics of its computational chemistry and theoretical investigations.
The required sections and subsections for the article were:
Intermolecular Interactions and Solvent Effects
Solvation Models in Computational Chemistry
While the methodologies for these types of computational analyses are well-established in the field of chemistry, their application and the resulting data are specific to each individual compound. Without published research focused on this compound, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.
Searches for this compound did not yield dedicated studies that would contain the necessary data for a thorough discussion of its theoretical NMR spectra, simulated vibrational frequencies, or the specific nature of its intermolecular forces and behavior in solvents as determined through computational models.
Therefore, the generation of a scientifically accurate article adhering to the strict outline and content requirements provided in the instructions is not feasible at this time due to the absence of foundational research data on this particular molecule.
Synthetic Utility of 1 2 Amino 6 Chlorophenyl Ethan 1 Ol As a Versatile Building Block
Precursor in Complex Molecule Synthesis
The strategic placement of the amino and hydroxyl functionalities on the 2-amino-6-chlorophenyl scaffold allows for its integration into multi-step synthetic sequences to construct intricate molecular architectures.
While specific examples of the integration of 1-(2-amino-6-chlorophenyl)ethan-1-ol into the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The 1,2-amino alcohol functionality is a key pharmacophore in many drugs, and its presence in this building block suggests its potential utility in medicinal chemistry programs. Multi-step synthetic strategies often rely on the sequential manipulation of functional groups, and the distinct reactivity of the amino and hydroxyl groups in this compound allows for selective transformations, a crucial aspect in the lengthy synthesis of complex molecules.
The general importance of chiral vicinal amino alcohols as building blocks is well-established. They are found in a wide array of pharmaceuticals and are valuable intermediates in organic synthesis. The development of multi-step chemical and chemo-enzymatic strategies for their synthesis underscores their significance. researchgate.net
The ortho-disposed amino and ethanol (B145695) side chain on the chlorinated benzene (B151609) ring of this compound makes it a prime candidate for the construction of various heterocyclic systems, particularly quinolines. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govresearchgate.net In this context, this compound could first be oxidized to the corresponding 2-amino-6-chlorophenyl methyl ketone, which can then undergo a Friedländer reaction with a suitable ketone or aldehyde to yield a polysubstituted quinoline.
The general reaction scheme for a Friedländer synthesis is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Aminoaryl ketone/aldehyde | Compound with α-methylene group | Acid or Base | Substituted Quinoline |
This reaction is known to be catalyzed by various acids and bases, and recent developments have focused on greener and more efficient catalytic systems. nih.govclockss.org The resulting quinoline core is a prevalent scaffold in a multitude of biologically active compounds.
Furthermore, the amino and hydroxyl groups could potentially be utilized in condensation reactions to form other heterocyclic systems, such as benzodiazepines, although this would likely require further functional group manipulations.
Applications in Ligand Design and Catalyst Development
The chirality inherent in this compound makes it a valuable starting material for the synthesis of chiral ligands, which are crucial for asymmetric catalysis.
Chiral oxazoline-containing ligands are a prominent class in asymmetric catalysis. eventsair.comresearchgate.net These ligands are typically synthesized from chiral β-amino alcohols. This compound can serve as a precursor for the synthesis of chiral oxazoline (B21484) ligands. The synthesis generally involves the reaction of the amino alcohol with a nitrile-containing compound, often catalyzed by a Lewis acid, to form the oxazoline ring. The substituents on both the chiral backbone and the coordinating atoms can be readily modified, allowing for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in various catalytic reactions. nih.govdiva-portal.orgnih.gov
A general synthetic route to chiral bis(oxazoline) ligands from amino alcohols is a well-established process. nih.gov The resulting ligands can then be complexed with various transition metals to generate catalysts for a wide range of asymmetric transformations.
Once derivatized into chiral ligands, such as those containing oxazoline moieties, the resulting transition metal complexes can be explored in a variety of catalytic asymmetric reactions. Palladium(II) complexes, for instance, are widely used in cross-coupling reactions, and the nature of the ligand plays a crucial role in the efficiency and selectivity of these transformations. nih.govnih.govscience.gov Similarly, rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds, and the performance of these catalysts is highly dependent on the structure of the chiral phosphine (B1218219) ligands employed. wiley-vch.deresearchgate.netrsc.org
While there are no specific reports on the use of ligands derived from this compound in transition metal catalysis, the established utility of structurally similar amino alcohol-derived ligands suggests a strong potential for their application in reactions such as:
Palladium-catalyzed allylic alkylation: A benchmark reaction for testing the efficacy of new chiral ligands.
Rhodium- and Iridium-catalyzed asymmetric hydrogenation: For the enantioselective reduction of prochiral olefins and ketones. nih.gov
Copper-catalyzed Friedel-Crafts alkylation: To form chiral C-C bonds. nih.gov
The performance of these potential catalysts would be evaluated based on conversion, turnover number (TON), turnover frequency (TOF), and, most importantly, the enantiomeric excess (ee) of the product.
Green Chemistry Applications
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of this compound in green synthetic routes is an area ripe for exploration.
One potential application lies in the solvent-free synthesis of quinolines. clockss.org The Friedländer annulation, as mentioned earlier, can often be performed under solvent-free conditions, which significantly reduces waste and environmental impact. researchgate.netresearchgate.net Utilizing this compound (after oxidation) in such a process would align with green chemistry principles.
Another avenue is the use of catalytic transfer hydrogenation for the synthesis of heterocycles. utexas.edu This method often employs environmentally benign hydrogen donors and avoids the need for high-pressure gaseous hydrogen. rsc.orgnih.gov If the synthesis of heterocyclic systems from this compound can be achieved using transfer hydrogenation conditions, it would represent a greener alternative to traditional methods. Furthermore, the development of catalysts derived from this amino alcohol for use in aqueous media would also be a significant contribution to green chemistry. rsc.orgrsc.org
Environmentally Benign Synthetic Exploitation
The synthesis of chiral amino alcohols, such as this compound, is a focal point in the development of green and sustainable chemistry. nih.govnih.gov Traditional synthetic routes often involve multi-step processes, the use of stoichiometric and often hazardous reagents, and tedious protection/deprotection schemes. nih.gov In contrast, modern environmentally benign approaches prioritize atom economy, the use of renewable resources, and the reduction of waste.
Biocatalytic Asymmetric Synthesis:
A prominent green strategy for the synthesis of chiral amino alcohols is the use of biocatalysts. frontiersin.org Enzymes such as ketoreductases (KREDs), amine dehydrogenases (AmDHs), and transaminases (TAs) offer high enantioselectivity and operate under mild, aqueous conditions, thereby minimizing the environmental impact. frontiersin.orgmdpi.com
The synthesis of this compound can be envisioned via the asymmetric reduction of the corresponding prochiral ketone, 2-amino-6-chloroacetophenone. A ketoreductase, often from sources like Scheffersomyces stipitis, can catalyze this reduction with high stereoselectivity. researchgate.net The use of whole-cell biocatalysts expressing a specific KRED is particularly advantageous as it can incorporate a cofactor regeneration system, such as the glucose/glucose dehydrogenase system, making the process more cost-effective and sustainable. researchgate.net
| Enzyme Class | Precursor | Key Advantages | Potential for this compound |
| Ketoreductase (KRED) | 2-Amino-6-chloroacetophenone | High enantioselectivity, mild reaction conditions, cofactor regeneration systems. | Direct asymmetric reduction of the ketone precursor. |
| Amine Dehydrogenase (AmDH) | 1-(6-chlorophenyl)-1-hydroxyethan-2-one | Use of ammonia (B1221849) as an inexpensive amine source, high stereoselectivity. frontiersin.org | Asymmetric reductive amination of the corresponding α-hydroxy ketone. |
| Transaminase (TA) | 1-(6-chlorophenyl)-1-hydroxyethan-2-one | High enantioselectivity, broad substrate scope. | Asymmetric amination using an amino donor. |
Chemoenzymatic and One-Pot Syntheses:
Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions. researchgate.net For instance, a chemical oxidation could be used to generate the 2-amino-6-chloroacetophenone precursor, followed by an enzymatic reduction to yield the chiral alcohol.
One-pot synthetic methods, which involve multiple reaction steps in a single reactor without the isolation of intermediates, are inherently greener as they reduce solvent usage, energy consumption, and waste generation. researchgate.netnih.gov A one-pot synthesis of this compound could involve the in situ generation of the ketone precursor followed by an immediate asymmetric reduction. researchgate.net
Sustainable Methodologies for its Use
The utility of this compound as a building block can be enhanced through the application of sustainable methodologies that align with the principles of green chemistry.
Flow Chemistry:
Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields, improved selectivity, and reduced side-product formation. For reactions involving this compound, such as its derivatization to form more complex molecules, a flow-based system can enable safer handling of reagents and intermediates, especially if any of the subsequent steps involve hazardous materials or exothermic reactions.
Use of Greener Solvents and Catalysts:
The principles of green chemistry advocate for the use of non-toxic, renewable, and biodegradable solvents. unibo.itsemanticscholar.org Utilizing water or other green solvents like propylene (B89431) carbonate in reactions involving this compound would significantly reduce the environmental footprint of the synthetic process. semanticscholar.org
Furthermore, the replacement of traditional stoichiometric reagents with catalytic alternatives is a cornerstone of sustainable chemistry. For instance, in subsequent transformations of the amino or hydroxyl group of this compound, the use of heterogeneous catalysts that can be easily recovered and recycled would be highly beneficial. Iron(II) phthalocyanine, for example, has been shown to be an inexpensive and efficient catalyst for the synthesis of unprotected amino alcohols from alkenes. nih.gov
| Sustainable Methodology | Application in the Use of this compound | Key Benefits |
| Flow Chemistry | Derivatization and further functionalization reactions. | Enhanced safety, improved process control, higher yields, and scalability. nih.gov |
| Green Solvents | As a reaction medium for subsequent synthetic transformations. | Reduced environmental impact, improved safety, potential for biodegradability. semanticscholar.org |
| Heterogeneous Catalysis | In reactions such as N-alkylation, acylation, or oxidation. | Catalyst recyclability, reduced waste, and simplified product purification. |
| Biocatalysis in Derivatization | Enzymatic acylation or glycosylation of the hydroxyl group. | High selectivity, mild reaction conditions, and reduced use of protecting groups. |
By integrating these environmentally benign and sustainable methodologies into the synthesis and subsequent utilization of this compound, the chemical industry can move towards more resource-efficient and environmentally responsible practices.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of substituted anilines and amino alcohols can benefit significantly from the application of flow chemistry and automated synthesis. acs.org For 1-(2-Amino-6-chlorophenyl)ethan-1-ol, transitioning from traditional batch synthesis to continuous flow processes offers several potential advantages. Flow chemistry can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for optimizing the yield and selectivity of its synthesis. mdpi.com This is particularly relevant for managing exothermic reactions and handling potentially hazardous intermediates.
Automated synthesis platforms can further accelerate the exploration of reaction conditions and the synthesis of derivatives of this compound. By integrating robotic systems with in-line analytical techniques, high-throughput screening of catalysts, solvents, and other reaction parameters can be performed to rapidly identify optimal synthetic protocols. This approach not only enhances efficiency but also facilitates the generation of a library of analogues for further research and application.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Potential Advantage | Relevance to this compound Synthesis |
| Precise Control | Improved yield and selectivity | Fine-tuning of reaction conditions to minimize by-product formation. |
| Enhanced Safety | Safe handling of hazardous reagents and intermediates | Management of potentially exothermic steps and containment of reactive species. |
| Scalability | Seamless transition from laboratory to industrial production | Facilitates the production of larger quantities for various applications. |
| Reproducibility | Consistent product quality | Ensures batch-to-batch consistency, which is critical for pharmaceutical and materials science applications. |
Exploration in Photo- and Electrocatalytic Transformations
The presence of a chloro-substituent on the aromatic ring of this compound opens up avenues for its functionalization through photo- and electrocatalytic methods. These techniques offer mild and selective alternatives to traditional cross-coupling reactions for the modification of aryl halides. mdpi.comresearchgate.net
Visible-light photoredox catalysis, for instance, could be employed to activate the C-Cl bond, enabling the introduction of various functional groups. scispace.com This could lead to the synthesis of novel derivatives with tailored electronic and steric properties. Similarly, electrocatalysis presents a powerful tool for the reduction of the chloro-group or for mediating other transformations on the molecule. nih.govgla.ac.ukacs.orgresearchgate.netvub.be The selective electrocatalytic reduction of substituted nitroarenes to their corresponding anilines highlights the potential for developing greener synthetic routes. nih.govgla.ac.ukacs.orgresearchgate.netvub.be Exploring such transformations for this compound could lead to the discovery of new reaction pathways and the synthesis of previously inaccessible compounds.
Advanced Materials Science Applications (e.g., Polymer Precursors)
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an attractive building block for the synthesis of advanced materials, particularly as a polymer precursor. The amino and hydroxyl functionalities can participate in polymerization reactions to form a variety of polymers, such as polyamides, polyurethanes, and polyesters, with unique properties conferred by the chlorinated aromatic ring.
The presence of the chlorine atom can enhance properties like flame retardancy and thermal stability. Furthermore, the chirality of the ethan-1-ol moiety could be exploited to synthesize chiral polymers with potential applications in enantioselective separations or as chiral catalysts. Research in this area would involve the synthesis and characterization of polymers derived from this compound and the evaluation of their physical and chemical properties for various applications, including high-performance plastics and functional materials. The polymerization of aminophenols to form conductive polymers suggests another potential research direction. researchgate.net
Leveraging Machine Learning for Reaction Prediction and Optimization
The application of machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for reaction prediction, optimization, and the discovery of new synthetic routes. nih.govbeilstein-journals.org For this compound, ML algorithms could be trained on existing reaction data for similar compounds to predict the outcomes of new transformations. nih.gov This can significantly reduce the number of experiments required to develop efficient synthetic protocols.
Furthermore, ML models can be used to optimize reaction conditions by exploring a vast parameter space to identify the optimal temperature, solvent, catalyst, and other variables for maximizing yield and selectivity. beilstein-journals.org As more data on the reactivity of this compound and related compounds become available, the predictive power of these models will increase, accelerating the pace of research and development. The use of transfer learning in retrosynthesis prediction for heterocyclic compounds demonstrates the potential for ML to tackle complex synthetic challenges. chemrxiv.org
Table 2: Application of Machine Learning in the Study of this compound
| Machine Learning Application | Potential Impact |
| Reaction Outcome Prediction | Accelerated discovery of new synthetic routes and derivatives. |
| Reaction Condition Optimization | Increased efficiency and sustainability of synthetic processes. |
| Retrosynthesis Planning | Design of novel and efficient synthetic pathways to the target molecule and its analogues. |
| Property Prediction | In-silico screening of potential applications by predicting physical, chemical, and biological properties of derivatives. |
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous compounds. For example, the hydroxyl proton typically appears δ 1.5–2.5 ppm (broad), while aromatic protons in 6-chloro-substituted phenyl groups resonate at δ 6.8–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass (e.g., [M+H]+ for C8H10ClNO: calc. 184.0525, observed 184.0528). Discrepancies in isotopic patterns (e.g., Cl vs. Br) should be cross-checked with databases like NIST or PubChem .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded aromatic regions .
What advanced strategies address contradictions between spectroscopic data during characterization of this compound derivatives?
Advanced Research Focus
Contradictions often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:
- Repetition under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to prevent oxidation of the amino group.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for tautomeric forms.
- Crystallography : If single crystals are obtainable, use SHELX-based refinement to resolve ambiguities in bond angles/positions . For example, crystal structures of related naphthol derivatives were resolved to 0.8 Å resolution .
How can reaction conditions be optimized to minimize racemization during stereoselective synthesis?
Q. Advanced Research Focus
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) for enantioselectivity in hydrogenation. Ru catalysts often outperform Rh in sterically hindered substrates .
- Low-Temperature Reactions : Conduct reductions at –20°C to slow racemization.
- In Situ Monitoring : Use inline FTIR or polarimetry to track enantiomeric excess (ee) during synthesis. Adjust catalyst loading (0.5–2 mol%) based on real-time data .
What stability considerations are critical for handling and storing this compound?
Q. Basic Research Focus
- Degradation Pathways : The hydroxyl group is prone to oxidation; store under nitrogen at –20°C in amber vials.
- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous dichloromethane or acetonitrile .
- Thermal Stability : Differential scanning calorimetry (DSC) studies on similar alcohols show decomposition onset at 150°C, suggesting room-temperature stability .
How can computational methods aid in predicting the reactivity of this compound in synthetic pathways?
Q. Advanced Research Focus
- DFT Calculations : Model transition states for nucleophilic reactions (e.g., esterification) to predict regioselectivity. For example, the amino group’s electron-donating effect directs electrophilic attacks to the para position .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates; polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
